molecular formula C19H15N3O2S2 B2599104 N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide CAS No. 2034594-51-7

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2599104
CAS No.: 2034594-51-7
M. Wt: 381.47
InChI Key: NKXHTOAHZVPEQQ-UHFFFAOYSA-N
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Description

N1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide is an oxalamide derivative featuring a bithiophen-ethyl moiety at the N1 position and a 2-cyanophenyl group at the N2 position.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c20-11-13-3-1-2-4-16(13)22-19(24)18(23)21-9-7-15-5-6-17(26-15)14-8-10-25-12-14/h1-6,8,10,12H,7,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXHTOAHZVPEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One common method is the reaction of oxalyl chloride with 2-([2,3’-bithiophen]-5-yl)ethylamine and 2-cyanophenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The bithiophene and cyanophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, such as enzyme inhibition or receptor activation, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Key Properties/Applications Reference
Target Compound 2-([2,3'-Bithiophen]-5-yl)ethyl 2-cyanophenyl Hypothesized enhanced conjugation; unknown metabolic profile
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami flavoring agent; rapid hepatic metabolism (no amide hydrolysis) [1, 4, 5]
BNM-III-170 4-chloro-3-fluorophenyl Guanidinomethyl-indenyl Antiviral activity (HIV); bis-trifluoroacetate salt formulation [2]
Compound 22 (N1-(3-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide) 3-cyanophenyl 4-methoxyphenethyl Moderate yield (23%); ESI-MS m/z 343 [M + H]+ [3]
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2,3-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Evaluated for food safety; no observed amide hydrolysis in hepatocytes [5, 9]

Key Observations:

  • Electron-Withdrawing vs.
  • Bithiophen Moiety: The bithiophen-ethyl group introduces steric bulk and π-conjugation, which could enhance binding to aromatic receptors or alter metabolic pathways compared to phenyl/pyridyl substituents .

Metabolic Stability and Toxicology

Oxalamides exhibit diverse metabolic fates depending on substituents:

Table 3: Metabolic Profiles of Oxalamide Derivatives

Compound Name Metabolic Pathway Key Findings Reference
S336 Hepatic metabolism (rat hepatocytes) Rapid metabolism; no amide hydrolysis products observed [5]
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Hepatic metabolism No hydrolysis products; ester cleavage dominant [5, 9]
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Hepatocyte metabolism Rapid metabolism without amide hydrolysis [5]

Implications for the Target Compound:

  • The bithiophen moiety may slow metabolism due to steric hindrance, contrasting with S336’s rapid hepatic clearance.
  • The 2-cyanophenyl group could further stabilize the amide bond against enzymatic hydrolysis, similar to Compound 22 .

Biological Activity

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bithiophene moiety, which is known for its electronic properties, linked to an oxalamide structure. This configuration is significant for both biological interactions and material applications. The molecular formula can be summarized as follows:

PropertyValue
Molecular FormulaC18H16N2O2S2
Molecular Weight344.46 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The bithiophene unit enhances the compound's ability to participate in electron transfer processes, which is crucial in many biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The oxalamide group may interact with enzyme active sites, potentially inhibiting key metabolic pathways.
  • Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways associated with cell growth and survival.

Case Studies

  • Study on Bithiophene Derivatives : A study published in ACS Omega reported that bithiophene derivatives showed significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to oxidative stress induction and cell cycle arrest at the G1 phase .
  • Antimicrobial Testing : Another research effort focused on the antimicrobial efficacy of bithiophene-based compounds against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

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